molecular formula C17H27NO5 B13460762 Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate

Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate

Cat. No.: B13460762
M. Wt: 325.4 g/mol
InChI Key: CVGMDADRUCYPSL-UHFFFAOYSA-N
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Description

Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[211]hexan-3-yl]azetidine-1-carboxylate is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate typically involves a multi-step process. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can then be further derivatized to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of photochemical reactions and other advanced organic synthesis techniques are likely employed in industrial settings to produce this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tert-butyl lithium, sec-butyl lithium, and various oxidizing agents . Reaction conditions often involve low temperatures (e.g., -78°C) and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context in which it is used. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to a range of biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate is unique due to its bicyclic structure, which imparts specific chemical and physical properties that are not found in simpler azetidine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H27NO5

Molecular Weight

325.4 g/mol

IUPAC Name

tert-butyl 3-(4-ethoxycarbonyl-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl)azetidine-1-carboxylate

InChI

InChI=1S/C17H27NO5/c1-6-21-13(19)17-9-16(5,10-17)22-12(17)11-7-18(8-11)14(20)23-15(2,3)4/h11-12H,6-10H2,1-5H3

InChI Key

CVGMDADRUCYPSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3CN(C3)C(=O)OC(C)(C)C)C

Origin of Product

United States

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